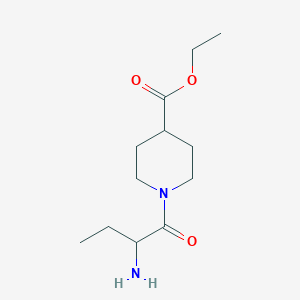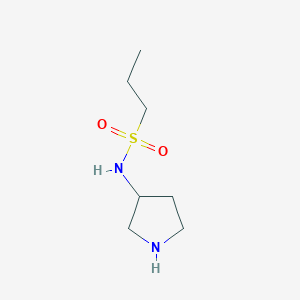![molecular formula C12H14N2O2 B13183749 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains both furan and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine rings in its structure makes it a versatile molecule for chemical modifications and functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde typically involves the reaction of furan derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 2-furoic acid with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The furan and pyridine rings play a crucial role in the binding interactions due to their aromatic nature and ability to form hydrogen bonds and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-[Methyl(propan-2-yl)amino]furo[3,2-b]pyridine-2-carbaldehyde: Similar structure but with a different ring fusion pattern.
4-[Methyl(propan-2-yl)amino]furo[2,3-c]pyridine-2-carbaldehyde: Similar structure but with a different position of the furan ring.
Uniqueness
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific ring fusion pattern and the presence of both furan and pyridine rings
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-[methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14(3)12-10-6-9(7-15)16-11(10)4-5-13-12/h4-8H,1-3H3 |
Clave InChI |
USIBSTYQWCDPKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C1=NC=CC2=C1C=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
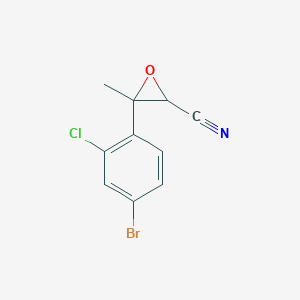

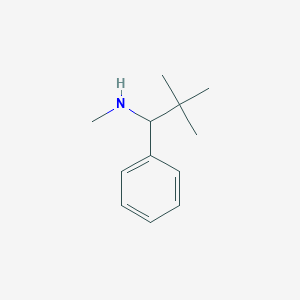
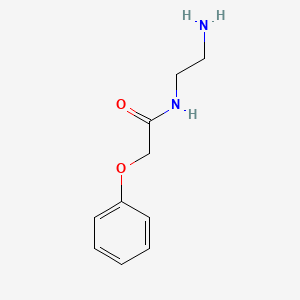
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
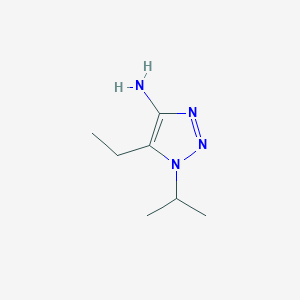
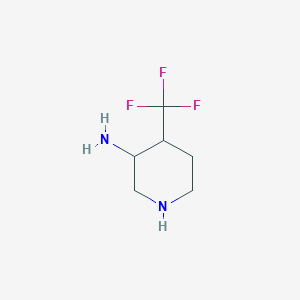
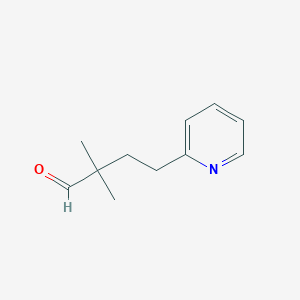
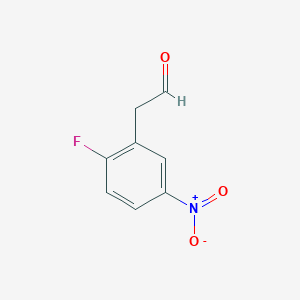
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)

